molecular formula C17H22N2O2 B2408988 [4-(1-Adamantyl)-2-nitrophenyl]methylamine CAS No. 924841-80-5

[4-(1-Adamantyl)-2-nitrophenyl]methylamine

Cat. No.: B2408988
CAS No.: 924841-80-5
M. Wt: 286.375
InChI Key: QXTHEDXWJYYYMK-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)-2-nitrophenyl]methylamine is a chemical compound that features a unique structure combining an adamantane moiety with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reducing agents such as borane-tetrahydrofuran complex and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of [4-(1-Adamantyl)-2-nitrophenyl]methylamine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Adamantyl)-2-nitrophenyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The adamantane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as borane-tetrahydrofuran complex or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

[4-(1-Adamantyl)-2-nitrophenyl]methylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1-Adamantyl)-2-nitrophenyl]methylamine involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. The nitrophenyl group can participate in various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound with a similar structure.

Uniqueness

[4-(1-Adamantyl)-2-nitrophenyl]methylamine stands out due to its unique combination of the adamantane and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(1-adamantyl)-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18-15-3-2-14(7-16(15)19(20)21)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,18H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTHEDXWJYYYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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